molecular formula C6H12ClN3O3 B1142246 L-Histidine monohydrochloride CAS No. 123333-71-1

L-Histidine monohydrochloride

Cat. No. B1142246
CAS RN: 123333-71-1
M. Wt: 209.63
InChI Key:
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Description

L-Histidine monohydrochloride (L-HCl) is an amino acid derived from histidine, an essential amino acid found in many proteins. It is a white, crystalline powder with a molecular weight of 169.63 g/mol and is soluble in water and alcohol. It is a common ingredient in many food products and is used in the synthesis of other compounds. L-HCl is also used in scientific research, as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

  • Crystallography and Optical Properties : L-Histidine monohydrochloride is used in the growth of semi-organic crystals for structural and optical property studies. These studies are significant for understanding the crystallographic systems and properties like UV-visible light absorption and mechanical strength of the material (Anuradha, 2016).

  • Nutritional and Flavoring Additive in Animal Feed : It's extensively researched for its safety and efficacy as a nutritional and flavoring additive in animal feed. Studies confirm that this compound monohydrate is safe for various animal species when used appropriately. It's also seen as an effective source of the amino acid L-Histidine (Bampidis et al., 2019), (Bampidis et al., 2021), (Bampidis et al., 2020).

  • Toxicity Studies : Research on the subchronic toxicity of this compound in rats provides insights into its maximum tolerable dose and potential effects on body weight, hemoglobin volume, and other biochemical parameters (Ikezaki et al., 1994).

  • Buffering in Monoclonal Antibody Formulations : L-Histidine is used as a buffer in the final formulation of monoclonal antibodies, aiding in the stabilization of antibodies during storage. Studies have explored the stereospecific interactions between histidine and antibodies (Baek et al., 2019).

  • Application in Biosensors and Detection Methods : Research has been conducted on the use of L-Histidine in biosensors for detecting its concentration in biological samples. For example, a colorimetric sensor for L-Histidine detection using Cu2+ ions demonstrates its potential in bioanalytical chemistry and clinical diagnosis (Zhang et al., 2021).

  • Microbial Production : Studies have also focused on engineering Escherichia coli for efficient production of L-Histidine from glucose, highlighting its potential in large-scale microbial fermentation (Wu et al., 2020).

Biochemical Analysis

Biochemical Properties

L-Histidine monohydrochloride is involved in one-carbon unit metabolism and is associated with protein methylation . It is a part of hemoglobin structure and function . This compound is also a component of dipeptides with antioxidative properties .

Cellular Effects

This compound has several effects on various types of cells and cellular processes. It influences cell function by regulating inflammation, gastric acid secretion, and allergic responses . It also plays a role in the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscles and the brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the biosynthesis of proteins .

Temporal Effects in Laboratory Settings

It is known that this compound is used in cell culture media formulations used in biomanufacturing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is considered safe for the target species when used to supplement the diet in appropriate amounts .

Metabolic Pathways

This compound is involved in the one-carbon unit metabolism . It interacts with enzymes and cofactors in this pathway, and it may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is used in cell culture media formulations, suggesting it can be transported and distributed within cells .

Subcellular Localization

It is known that this compound is used in cell culture media formulations, suggesting it can localize within cells .

properties

IUPAC Name

2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924465
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7048-02-4, 123333-71-1, 645-35-2
Record name L-Histidine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Histidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-histidine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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